Tert-butyl azetidin-3-ylmethyl(methyl)carbamate

PROTAC linker design Hydrogen bond donor Lipinski Rule of Five

Prioritize CAS 1053655-53-0 over non-methylated azetidine carbamate alternatives for orally bioavailable PROTAC synthesis. The N-methyl substitution reduces HBD count from 2 to 1 and increases LogP (1.07 vs 0.5), directly enhancing cellular permeability. The Boc-protected tertiary amine enables sequential E3 ligase–target protein conjugation without cross-reactivity. For PROTAC programs using precious pomalidomide or VHL ligands, source at 98+% purity to minimize irreversible side reactions and improve synthetic yield. Also serves as a key intermediate for selective PLK kinase inhibitors.

Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
CAS No. 1053655-53-0
Cat. No. B1517411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl azetidin-3-ylmethyl(methyl)carbamate
CAS1053655-53-0
Molecular FormulaC10H20N2O2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)CC1CNC1
InChIInChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12(4)7-8-5-11-6-8/h8,11H,5-7H2,1-4H3
InChIKeyIIRJNOLNCXOXOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl azetidin-3-ylmethyl(methyl)carbamate (CAS 1053655-53-0) Technical Baseline and Procurement Specification Overview


tert-Butyl azetidin-3-ylmethyl(methyl)carbamate (CAS 1053655-53-0) is a synthetic heterocyclic building block comprising an azetidine ring core, an N-methylated secondary amine functional handle, and a tert-butyloxycarbonyl (Boc) protecting group . The compound has a molecular formula of C10H20N2O2 and a molecular weight of 200.28 g/mol, with commercial purity typically specified at 95% or higher . It is functionally classified as a PROTAC (proteolysis-targeting chimera) linker and an advanced pharmaceutical intermediate, with primary utility in medicinal chemistry for the synthesis of targeted protein degradation therapeutics and small-molecule kinase inhibitors .

Why Generic Azetidine Carbamates Cannot Substitute for tert-Butyl azetidin-3-ylmethyl(methyl)carbamate (CAS 1053655-53-0)


The substitution of tert-butyl azetidin-3-ylmethyl(methyl)carbamate with alternative azetidine carbamate building blocks such as tert-butyl N-(azetidin-3-ylmethyl)carbamate (CAS 91188-15-7) or tert-butyl (azetidin-3-ylmethyl)carbamate hydrochloride (CAS 1170108-38-9) is not chemically equivalent due to the presence of N-methylation on the secondary amine [1]. This N-methyl substitution alters the nucleophilicity of the amine center, modifies the steric environment for subsequent alkylation or acylation reactions, and eliminates a hydrogen bond donor site (HBD count reduction from 2 to 1) [2]. In PROTAC linker applications, such differences in HBD count and lipophilicity directly affect linker solubility, cellular permeability, and the conformational flexibility of the final degrader molecule . Direct substitution without methyl incorporation would require an additional synthetic methylation step or produce a structurally distinct intermediate that yields different physicochemical properties in the downstream product.

Quantitative Differentiation Evidence for tert-Butyl azetidin-3-ylmethyl(methyl)carbamate (CAS 1053655-53-0) Versus Comparator Analogs


Hydrogen Bond Donor Count Differentiation: N-Methylated vs. Non-Methylated Azetidine Carbamate Analogs

tert-Butyl azetidin-3-ylmethyl(methyl)carbamate (CAS 1053655-53-0) possesses one hydrogen bond donor (HBD) due to N-methylation of the secondary amine, whereas the direct non-methylated analog tert-butyl N-(azetidin-3-ylmethyl)carbamate (CAS 91188-15-7) possesses two HBDs from the secondary amine hydrogen and carbamate NH [1]. This quantitative difference in HBD count (1 vs. 2) directly impacts compliance with Lipinski's Rule of Five for drug-likeness, where exceeding five HBDs is associated with poor oral bioavailability [2]. In PROTAC linker applications, reducing HBD count is a deliberate design strategy to enhance cellular permeability of bifunctional degrader molecules, which inherently have high molecular weight and polar surface area [3].

PROTAC linker design Hydrogen bond donor Lipinski Rule of Five Medicinal chemistry

Lipophilicity (LogP) Differentiation: Methyl Substitution Increases Calculated LogP vs. Non-Methylated Analog

The N-methyl substitution in tert-butyl azetidin-3-ylmethyl(methyl)carbamate (CAS 1053655-53-0) increases calculated lipophilicity compared to the non-methylated analog. The target compound exhibits a LogP value of approximately 1.07 (calculated via topological polar surface area method, TPSA 41.57) . In contrast, the non-methylated comparator tert-butyl N-(azetidin-3-ylmethyl)carbamate (CAS 91188-15-7) exhibits a lower XLogP3-AA value of 0.5, with a higher TPSA of 50.4 Ų [1]. This differential in LogP (Δ ≈ 0.57) and TPSA (Δ = 8.83 Ų) reflects the methyl group's contribution to increased hydrophobicity and reduced polar surface area, properties that modulate membrane permeability and solubility profiles in PROTAC linkers [2].

PROTAC linker design Lipophilicity LogP Medicinal chemistry

Rotatable Bond Count Differentiation: Conformational Flexibility Comparison Between N-Methylated and Non-Methylated Analogs

tert-Butyl azetidin-3-ylmethyl(methyl)carbamate (CAS 1053655-53-0) contains two rotatable bonds (excluding the tert-butyl group rotation), a value confirmed by computational analysis . The non-methylated analog tert-butyl N-(azetidin-3-ylmethyl)carbamate (CAS 91188-15-7) contains four rotatable bonds, including the carbamate NH rotamer and additional degrees of freedom in the methylene spacer [1]. This quantitative difference (2 vs. 4 rotatable bonds) reflects the N-methylation-induced conformational restriction, which reduces the entropic penalty upon target binding in PROTAC ternary complex formation and provides a more rigid linker geometry for predictable spatial orientation between the E3 ligase ligand and target protein ligand [2].

PROTAC linker design Conformational flexibility Rotatable bonds Linker optimization

Commercial Purity Benchmarking: 98+% Specification from Specialized Suppliers vs. Standard 95% Grade

Multiple commercial suppliers offer tert-butyl azetidin-3-ylmethyl(methyl)carbamate (CAS 1053655-53-0) with varying purity specifications. Standard commercial grade is specified at 95% purity from general chemical suppliers . However, specialized medicinal chemistry suppliers including Leyan and MolCore offer this compound with purity specifications of 98+% and NLT 98% (Not Less Than 98%) respectively . This 3+ percentage point increase in purity specification (from 95% to ≥98%) corresponds to a reduction in total impurities from ≤5% to ≤2%, a 60% relative reduction in potential contaminant load that is material for PROTAC synthesis where linker purity directly affects final degrader yield and purification burden.

PROTAC linker procurement High-purity building block Pharmaceutical intermediate sourcing

Molecular Weight Differentiation: 200.28 g/mol N-Methylated Linker vs. 186.25 g/mol Non-Methylated Analog

tert-Butyl azetidin-3-ylmethyl(methyl)carbamate (CAS 1053655-53-0) has a molecular weight of 200.28 g/mol . The non-methylated analog tert-butyl N-(azetidin-3-ylmethyl)carbamate (CAS 91188-15-7) has a molecular weight of 186.25 g/mol [1]. The +14.03 g/mol difference corresponds precisely to the addition of one methyl group (-CH3) at the amine nitrogen. In PROTAC linker selection, this moderate molecular weight increase provides enhanced lipophilicity (as quantified in Evidence Item 2) while remaining within the acceptable molecular weight range for linker components, where linkers typically contribute 200-500 Da to the final PROTAC molecule (which often exceeds 700 Da total) [2].

PROTAC linker molecular weight Linker optimization Rule of Five compliance

Functional Classification as PROTAC Linker: Validated Utility in Targeted Protein Degradation

tert-Butyl azetidin-3-ylmethyl(methyl)carbamate (CAS 1053655-53-0) is explicitly classified and validated as a PROTAC linker by multiple independent supplier catalogs specializing in targeted protein degradation tool compounds . The compound contains two differentiated functional handles: a Boc-protected tertiary amine (requiring deprotection for conjugation) and a free azetidine secondary amine available for direct coupling to carboxylic acid-containing ligands. This contrasts with alternative azetidine building blocks such as azetidine-3-carboxylic acid (CAS 36476-78-5), which provides a carboxylic acid handle instead of a protected amine, or tert-butyl 3-(bromomethyl)azetidine-1-carboxylate (CAS 1251021-90-9), which offers an electrophilic bromide for alkylation chemistry . The specific orthogonal reactivity profile of CAS 1053655-53-0 (protected amine + free amine) is uniquely suited for sequential conjugation strategies required in modular PROTAC assembly.

PROTAC linker Targeted protein degradation E3 ligase Chemical biology

Validated Application Scenarios for tert-Butyl azetidin-3-ylmethyl(methyl)carbamate (CAS 1053655-53-0) Based on Quantitative Differentiation Evidence


PROTAC Linker Design for Orally Bioavailable Degraders Requiring Optimized Lipophilicity and Reduced HBD Count

Medicinal chemistry teams developing orally bioavailable PROTAC degraders should prioritize CAS 1053655-53-0 over non-methylated azetidine carbamate alternatives. The compound's reduced HBD count (1 vs. 2) and increased LogP (1.07 vs. 0.5) directly address permeability limitations common in PROTAC molecules . The 2-rotatable-bond linker core provides predictable spatial geometry for ternary complex formation while the Boc-protected tertiary amine enables sequential conjugation of E3 ligase ligand (e.g., VHL or CRBN ligands) and target protein ligand without cross-reactivity [1].

High-Yield Synthesis of PROTACs Requiring Minimal Linker Impurity Interference

Laboratories synthesizing PROTACs with precious or synthetically complex E3 ligase ligands (such as pomalidomide derivatives or VHL ligands) should source CAS 1053655-53-0 with 98+% purity specification rather than standard 95% grade. The 60% relative reduction in impurity content (≤2% vs. ≤5% maximum impurities) minimizes irreversible side reactions that consume valuable ligand intermediates, directly improving PROTAC synthetic yield and reducing chromatographic purification requirements .

Modular Synthesis of PLK Inhibitor Intermediates for Oncology Drug Discovery

This compound serves as a key intermediate in the synthesis of selective small-molecule PLK (Polo-like kinase) inhibitors for cell proliferative disorder therapeutics . The N-methylated azetidine scaffold provides conformational rigidity that can enhance kinase inhibitor binding selectivity compared to flexible acyclic amine linkers, while the Boc protecting group facilitates orthogonal deprotection strategies in multi-step synthetic sequences [1].

Azacyclic Scaffold Diversification in Fragment-Based Drug Discovery Libraries

For fragment-based drug discovery programs seeking to diversify azacyclic scaffold collections, CAS 1053655-53-0 offers a differentiated combination of azetidine ring strain (enabling ring-opening derivatization) and N-methylation (modulating amine basicity and hydrogen bonding capacity). The compound's computed TPSA of 41.57 Ų and LogP of 1.07 position it within favorable CNS drug-like chemical space, making it suitable for central nervous system target library construction . The azetidine core itself is present in marketed drugs including calcium channel blocker Azelnidipine, validating the scaffold's pharmaceutical relevance [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl azetidin-3-ylmethyl(methyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.